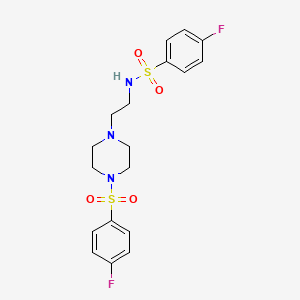![molecular formula C20H18N4O2S B10816151 N-(9-ethylcarbazol-3-yl)-2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B10816151.png)
N-(9-ethylcarbazol-3-yl)-2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction
La synthèse de PK095 implique plusieurs étapes, commençant par la préparation de composés intermédiaires. La voie de synthèse détaillée et les conditions de réaction sont des informations propriétaires et ne sont pas entièrement divulguées dans la littérature publique. On sait que le composé est synthétisé en utilisant des techniques de synthèse organique standard, y compris des réactions de condensation et des étapes de purification .
Méthodes de Production Industrielle
La production industrielle de PK095 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réactifs de haute pureté et de conditions de réaction contrôlées afin de garantir la cohérence et la qualité du produit final. Le composé est généralement produit sous forme solide et stocké dans des conditions spécifiques pour maintenir sa stabilité .
Analyse Des Réactions Chimiques
Types de Réactions
PK095 subit diverses réactions chimiques, notamment :
Oxydation : PK095 peut être oxydé dans des conditions spécifiques, ce qui conduit à la formation de dérivés oxydés.
Réduction : Le composé peut également subir des réactions de réduction, ce qui donne des formes réduites de PK095.
Substitution : PK095 peut participer à des réactions de substitution, où certains groupes fonctionnels sont remplacés par d'autres
Réactifs et Conditions Courants
Oxydation : Des agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.
Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement employés.
Substitution : Divers nucléophiles ou électrophiles peuvent être utilisés en fonction de la substitution souhaitée
Principaux Produits Formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés avec des groupes fonctionnels modifiés, tandis que la réduction peut produire des formes réduites plus simples de PK095 .
Applications de Recherche Scientifique
PK095 possède une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour étudier la stabilisation des protéines mutantes.
Biologie : Employé dans des études cellulaires pour comprendre le rôle de p53 dans la biologie du cancer.
Médecine : Envisagé pour ses applications thérapeutiques potentielles dans le traitement du cancer.
Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant les mutants de p53
Mécanisme d'Action
PK095 exerce ses effets en stabilisant les formes mutantes de la protéine p53. La protéine p53 est un régulateur clé du cycle cellulaire et de l'apoptose, et sa stabilisation contribue à prévenir la croissance cellulaire incontrôlée caractéristique du cancer. PK095 se lie à la protéine p53 mutante, empêchant sa dégradation et lui permettant de conserver ses fonctions de suppression des tumeurs .
Applications De Recherche Scientifique
PK095 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the stabilization of mutant proteins.
Biology: Employed in cellular studies to understand the role of p53 in cancer biology.
Medicine: Investigated for its potential therapeutic applications in cancer treatment.
Industry: Utilized in the development of new drugs and therapeutic agents targeting p53 mutants
Mécanisme D'action
PK095 exerts its effects by stabilizing mutant forms of the p53 protein. The p53 protein is a key regulator of the cell cycle and apoptosis, and its stabilization helps prevent the uncontrolled cell growth characteristic of cancer. PK095 binds to the mutant p53 protein, preventing its degradation and allowing it to retain its tumor-suppressing functions .
Comparaison Avec Des Composés Similaires
Composés Similaires
Nutlin-3 : Un autre stabilisateur de p53 qui inhibe l'interaction entre p53 et MDM2.
RITA : Un composé qui réactive p53 en se liant à son domaine central.
PRIMA-1 : Convertit la p53 mutante en une forme capable d'induire l'apoptose dans les cellules cancéreuses
Unicité de PK095
PK095 est unique par son mécanisme spécifique de stabilisation des protéines p53 mutantes, ce qui en fait un outil précieux dans la recherche sur le cancer. Contrairement à d'autres composés qui peuvent cibler la p53 de type sauvage ou d'autres voies, PK095 stabilise spécifiquement les formes mutantes, ce qui offre une approche ciblée de la thérapie du cancer .
Propriétés
Formule moléculaire |
C20H18N4O2S |
|---|---|
Poids moléculaire |
378.4 g/mol |
Nom IUPAC |
N-(9-ethylcarbazol-3-yl)-2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C20H18N4O2S/c1-2-24-16-6-4-3-5-14(16)15-11-13(7-8-17(15)24)22-19(26)12-27-20-21-10-9-18(25)23-20/h3-11H,2,12H2,1H3,(H,22,26)(H,21,23,25) |
Clé InChI |
ALEUTTNIZDFZSP-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=C(C=C(C=C2)NC(=O)CSC3=NC=CC(=O)N3)C4=CC=CC=C41 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


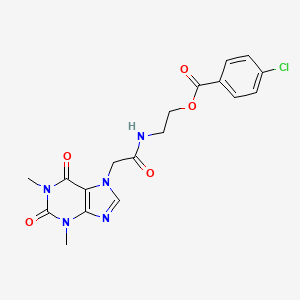
![2H-Indol-2-one, 1,3-dihydro-3-[(5-methyl-2-furanyl)methylene]-](/img/structure/B10816079.png)
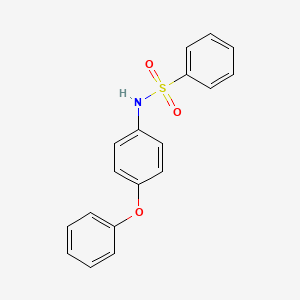
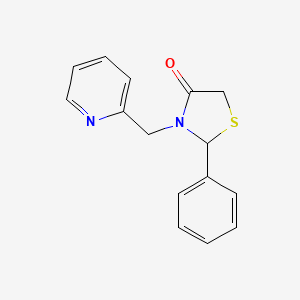
![6-methyl-N-(thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B10816097.png)
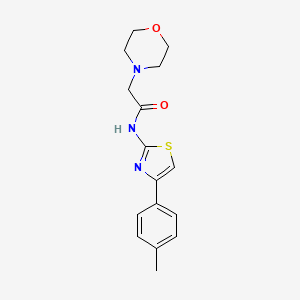

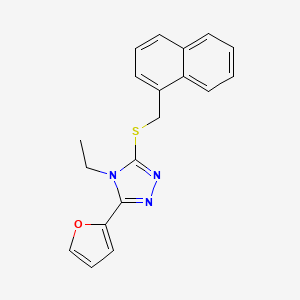
![1-{5-[(2-Bromophenoxy)methyl]-2-furoyl}azepane](/img/structure/B10816130.png)
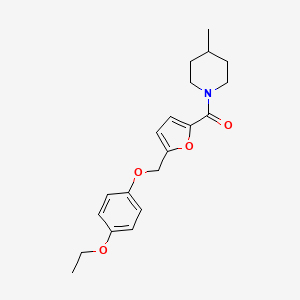
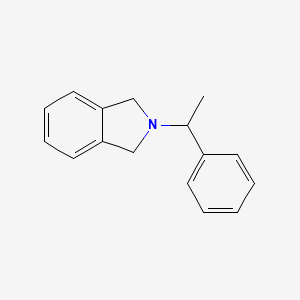
![5-benzyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B10816165.png)
![(5-(4-Bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl)(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methanone](/img/structure/B10816171.png)
